molecular formula C30H38N2O2S2 B10887282 2,5-Bis[4-(heptyloxy)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole

2,5-Bis[4-(heptyloxy)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole

Cat. No.: B10887282
M. Wt: 522.8 g/mol
InChI Key: SXAGFWXJJTYLPR-UHFFFAOYSA-N
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Description

2,5-Bis[4-(heptyloxy)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole is a heterocyclic compound that has gained significant attention in recent years due to its unique structural features and potential applications in various fields. This compound is characterized by a thiazolo[5,4-d][1,3]thiazole core, which is a fused bicyclic system containing sulfur and nitrogen atoms. The presence of heptyloxyphenyl groups further enhances its chemical properties, making it a promising candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis[4-(heptyloxy)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole typically involves the cyclization of thioamides with appropriate reagents. One classical method is the Jacobsen cyclization, where thioamides are oxidized using aqueous potassium ferricyanide to form the thiazolo[5,4-d][1,3]thiazole core . Further functionalization with heptyloxyphenyl groups can be achieved through condensation reactions with aldehydes under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of solvents and catalysts plays a crucial role in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis[4-(heptyloxy)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated reagents and strong bases or acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis[4-(heptyloxy)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole stands out due to its heptyloxyphenyl groups, which enhance its solubility and interaction with other molecules. This makes it particularly useful in applications requiring high solubility and stability .

Properties

Molecular Formula

C30H38N2O2S2

Molecular Weight

522.8 g/mol

IUPAC Name

2,5-bis(4-heptoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole

InChI

InChI=1S/C30H38N2O2S2/c1-3-5-7-9-11-21-33-25-17-13-23(14-18-25)27-31-29-30(35-27)32-28(36-29)24-15-19-26(20-16-24)34-22-12-10-8-6-4-2/h13-20H,3-12,21-22H2,1-2H3

InChI Key

SXAGFWXJJTYLPR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C2=NC3=C(S2)N=C(S3)C4=CC=C(C=C4)OCCCCCCC

Origin of Product

United States

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